Benzyl 4-hydroxybutanoate

Catalog No.
S1535347
CAS No.
91970-62-6
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 4-hydroxybutanoate

CAS Number

91970-62-6

Product Name

Benzyl 4-hydroxybutanoate

IUPAC Name

benzyl 4-hydroxybutanoate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2

InChI Key

CRXCATWWXVJNJF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCCO

Synonyms

4-Hydroxy-butanoic Acid Phenylmethyl Ester; 3-(Benzyloxycarbonyl)-1-propanol; Benzyl 4-hydroxybutanoate; Benzyl 4-hydroxybutyrate

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCO

Benzyl 4-hydroxybutanoate (CAS 91970-62-6) is a monoprotected derivative of 1,4-butanediol and a stabilized linear ester of 4-hydroxybutanoic acid. In synthetic and medicinal chemistry, it serves as a bifunctional building block, primarily utilized as a PROTAC linker and a precursor for complex macrocycles. By masking the carboxylic acid as a benzyl ester, it leaves the terminal hydroxyl group available for Mitsunobu couplings, etherifications, or oxidations. Its primary procurement value lies in its ability to maintain a linear conformation in organic solvents, bypassing the handling difficulties associated with highly water-soluble salts or unstable free acids, while enabling neutral-pH deprotection [1].

Substituting benzyl 4-hydroxybutanoate with its closest analogs—gamma-butyrolactone (GBL), unprotected 4-hydroxybutanoic acid (GHB), or methyl 4-hydroxybutanoate—frequently results in synthetic failure during complex molecule assembly. Unprotected GHB is thermodynamically unstable, spontaneously cyclizing to GBL upon acidification, which eliminates the reactive terminal hydroxyl group required for downstream coupling [1]. While GBL is a low-cost precursor, opening the lactone ring requires harsh alkaline conditions that readily hydrolyze base-sensitive payloads. Similarly, methyl or ethyl esters necessitate basic saponification for final deprotection. Benzyl 4-hydroxybutanoate allows for neutral deprotection via catalytic hydrogenolysis, preserving sensitive functional groups in advanced PROTACs and fluorescent probes[2].

Preservation of Base-Sensitive Payloads via Neutral Deprotection

In the synthesis of complex bifunctional molecules, the choice of ester protecting group dictates late-stage survival. Benzyl 4-hydroxybutanoate can be quantitatively cleaved via catalytic hydrogenolysis (Pd/C, H2) at neutral pH (~7.0) or via chemoenzymatic hydrolysis (e.g., LPL-80 lipase). In contrast, methyl 4-hydroxybutanoate requires strong alkaline saponification (NaOH/LiOH, pH >12) for deprotection [1]. This ~5 pH unit difference prevents the alkaline hydrolysis of base-labile PROTAC warheads or ester-linked fluorophores.

Evidence DimensionDeprotection pH environment
Target Compound DatapH ~7.0 (neutral hydrogenolysis or enzymatic cleavage)
Comparator Or BaselineMethyl 4-hydroxybutanoate (pH >12, strong base required)
Quantified Difference~5 pH unit shift, eliminating alkaline hydrolysis side reactions
ConditionsLate-stage linker deprotection in PROTAC or fluorescent label synthesis

Enables the successful synthesis of base-sensitive targeted protein degraders without degrading the active pharmaceutical ingredients during linker deprotection.

Prevention of Spontaneous Lactonization During Acidic Workups

The free acid form of 4-hydroxybutanoate is difficult to utilize in multi-step organic synthesis due to its thermodynamic instability. When unprotected sodium 4-hydroxybutanoate is acidified to pH 3 during standard workups, it undergoes rapid intramolecular condensation, converting >85% of the material into gamma-butyrolactone (GBL) almost immediately [1]. Benzyl 4-hydroxybutanoate locks the molecule in its linear ester form, exhibiting 0% spontaneous lactonization under identical acidic or neutral coupling conditions.

Evidence DimensionLinear form retention upon acidification
Target Compound Data100% retention of the linear reactive hydroxyl form
Comparator Or BaselineUnprotected 4-hydroxybutanoic acid (>85% conversion to GBL)
Quantified Difference>85% higher retention of the linear bifunctional structure
ConditionsAcidic workup (pH 3) or neutral coupling environments

Guarantees that the terminal hydroxyl group remains available for critical coupling steps rather than being lost to irreversible ring closure.

Irreversible Lactone Ring-Opening for High-Yield Process Chemistry

In scale-up syntheses requiring the opening of butyrolactone to form linear intermediates, the choice of alcohol dictates reaction reversibility. The formation of benzyl 4-hydroxybutanoate from butyrolactone and benzyl alcohol is irreversible due to the significant steric hindrance of the benzyl group [1]. In contrast, ring-opening with methanol or ethanol is highly reversible, leading to equilibrium mixtures that require complex chromatographic separation. The irreversible nature of the benzyl esterification allows for direct crystallization of downstream intermediates in yields up to 87% without chromatography.

Evidence DimensionReaction reversibility and isolation yield
Target Compound DataIrreversible formation, enabling up to 87% isolated yield via crystallization
Comparator Or BaselineMethyl/ethyl esterification (reversible, equilibrium-limited)
Quantified DifferenceElimination of chromatographic purification steps
ConditionsAcid-catalyzed ring-opening of butyrolactone for macrocycle precursors

Significantly reduces process time and solvent waste in industrial scale-up by allowing direct crystallization of intermediates.

PROTAC Linker Assembly for Base-Labile Warheads

Benzyl 4-hydroxybutanoate is a primary C4-alkyl linker precursor when synthesizing Proteolysis Targeting Chimeras (PROTACs) that incorporate base-sensitive E3 ligase ligands (e.g., thalidomide derivatives) or kinase inhibitors. Its ability to undergo neutral deprotection via hydrogenolysis ensures that the ester or amide bonds within the target-binding domains remain intact, which is impossible when using methyl ester linkers that require strong saponification.

Chemoenzymatic Synthesis of Fluorescent Probes

In the development of diagnostic assays, coupling fluorophores like fluorescein to alkyl linkers requires precise regioselectivity. Benzyl 4-hydroxybutanoate is utilized in Mitsunobu reactions with fluorescein phenols because the benzyl group can be selectively cleaved using lipases (e.g., LPL-80) under mild conditions, leaving the core methyl esters of the fluorophore undisturbed [1].

Synthesis of Mechanism-Based Zinc Protease Inactivators

For the development of enzyme inhibitors, such as those targeting Carboxypeptidase A, the linear four-carbon backbone must be maintained while the terminal hydroxyl is oxidized or substituted. Benzyl 4-hydroxybutanoate provides a stable, organic-soluble scaffold that prevents premature lactonization during these sensitive transformations, allowing for the precise construction of the inactivator before final deprotection [2].

XLogP3

1.6

Wikipedia

Benzyl 4-hydroxybutanoate

Dates

Last modified: 08-15-2023

Explore Compound Types